molecular formula C23H27FN2O3 B4968762 3-{1-[(3-fluorophenyl)acetyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide

3-{1-[(3-fluorophenyl)acetyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide

Cat. No. B4968762
M. Wt: 398.5 g/mol
InChI Key: JVEVLSIJLVCZEV-UHFFFAOYSA-N
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Description

3-{1-[(3-fluorophenyl)acetyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide, also known as FPPP, is a synthetic compound that has been extensively studied in the field of pharmacology. FPPP belongs to the class of piperidine derivatives and has been shown to exhibit potent analgesic and anti-inflammatory properties.

Scientific Research Applications

3-{1-[(3-fluorophenyl)acetyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide has been extensively studied for its pharmacological properties. It has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models. This compound has also been investigated for its potential use as a treatment for neuropathic pain and as an alternative to opioid analgesics. Additionally, this compound has been studied for its potential use in cancer therapy due to its ability to inhibit tumor growth.

Mechanism of Action

The exact mechanism of action of 3-{1-[(3-fluorophenyl)acetyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide is not fully understood. However, it has been shown to interact with the mu-opioid receptor and the kappa-opioid receptor, which are involved in pain perception. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models. It has also been shown to reduce neuropathic pain and inhibit tumor growth. This compound has been reported to have a half-life of approximately 3 hours and is metabolized in the liver.

Advantages and Limitations for Lab Experiments

3-{1-[(3-fluorophenyl)acetyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide has several advantages for use in lab experiments. It exhibits potent analgesic and anti-inflammatory effects, making it a useful tool for studying pain and inflammation. This compound has also been shown to inhibit tumor growth, making it a potential candidate for cancer therapy. However, this compound has limitations as well. It has been shown to have potential toxicity in high doses and may exhibit addictive properties.

Future Directions

There are several future directions for the study of 3-{1-[(3-fluorophenyl)acetyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide. One potential direction is the investigation of this compound as a treatment for neuropathic pain. Another direction is the exploration of this compound as an alternative to opioid analgesics. Additionally, this compound could be further studied for its potential use in cancer therapy. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of pharmacology.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its pharmacological properties. It exhibits potent analgesic and anti-inflammatory effects and has been investigated for its potential use in cancer therapy. The synthesis of this compound has been well-established, and its mechanism of action involves interaction with the mu-opioid receptor and the kappa-opioid receptor, as well as inhibition of COX-2 activity. This compound has several advantages for use in lab experiments, but also has limitations such as potential toxicity and addictive properties. Further research is needed to fully understand the potential applications of this compound in the field of pharmacology.

Synthesis Methods

The synthesis of 3-{1-[(3-fluorophenyl)acetyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide involves the reaction of 3-fluoroacetophenone with piperidine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 3-methoxybenzoyl chloride to yield this compound. The synthesis of this compound has been well-established and has been reported in several scientific publications.

properties

IUPAC Name

3-[1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl]-N-(3-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O3/c1-29-21-7-3-6-20(16-21)25-22(27)9-8-17-10-12-26(13-11-17)23(28)15-18-4-2-5-19(24)14-18/h2-7,14,16-17H,8-13,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEVLSIJLVCZEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCC2CCN(CC2)C(=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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